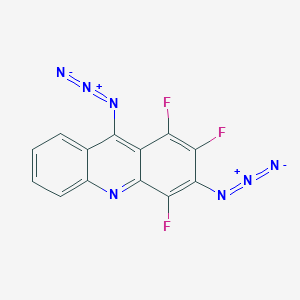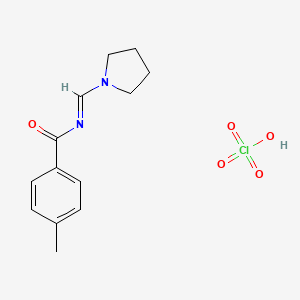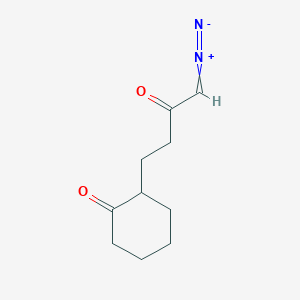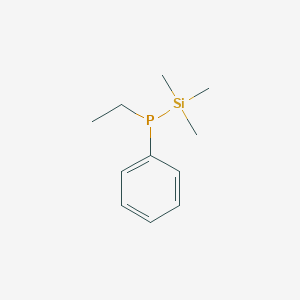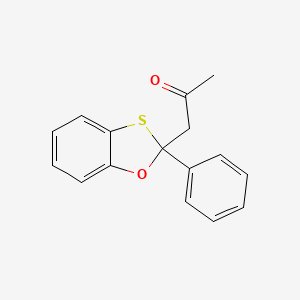
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- is an organic compound that features a unique structure combining a propanone group with a benzoxathiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- typically involves the reaction of 2-phenyl-1,3-benzoxathiol with acetone under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include Lewis acids like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The benzoxathiol ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoxathiol ring.
Scientific Research Applications
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- involves its interaction with specific molecular targets. The benzoxathiol moiety can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure but lacking the benzoxathiol ring.
Benzyl methyl ketone: Another related compound with a simpler structure.
Uniqueness
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- is unique due to the presence of the benzoxathiol ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
57805-27-3 |
|---|---|
Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-(2-phenyl-1,3-benzoxathiol-2-yl)propan-2-one |
InChI |
InChI=1S/C16H14O2S/c1-12(17)11-16(13-7-3-2-4-8-13)18-14-9-5-6-10-15(14)19-16/h2-10H,11H2,1H3 |
InChI Key |
WGEKSACEOHDAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(OC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



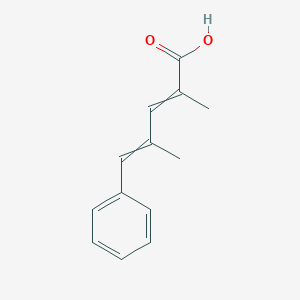
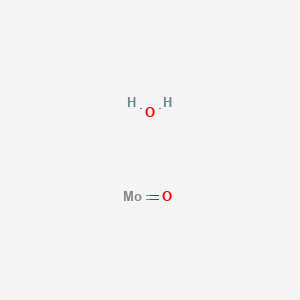
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
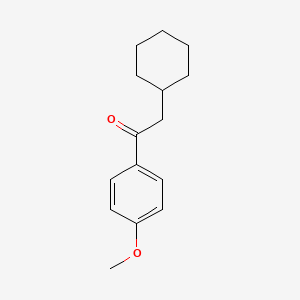

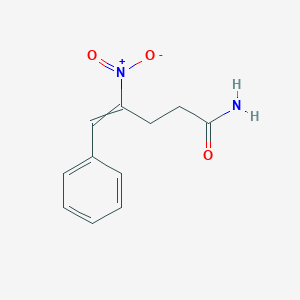
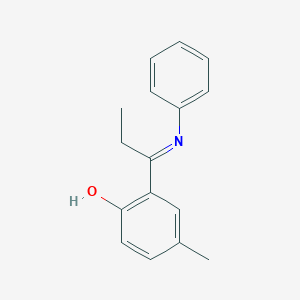
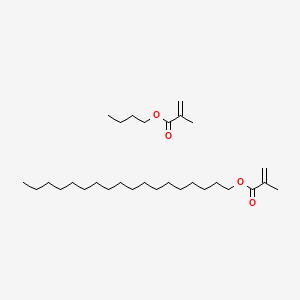
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
